molecular formula C20H31NO2S B2506670 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one CAS No. 2034266-00-5

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B2506670
CAS No.: 2034266-00-5
M. Wt: 349.53
InChI Key: MPHGMXAWUHEEDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a complex organic compound that features a piperidine ring, a methoxyphenyl group, and a tert-butylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Tert-butylthio Group: The tert-butylthio group can be introduced via a nucleophilic substitution reaction using tert-butylthiol and an appropriate leaving group.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of each functional group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Methylthio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one
  • 1-(2-(Ethylthio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one
  • 1-(2-(Isopropylthio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one

Uniqueness

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is unique due to the presence of the tert-butylthio group, which can influence its chemical reactivity and biological activity. This compound’s specific structure may confer distinct properties, making it valuable for certain applications where other similar compounds might not be as effective.

Properties

IUPAC Name

1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-3-(4-methoxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO2S/c1-20(2,3)24-15-17-7-5-6-14-21(17)19(22)13-10-16-8-11-18(23-4)12-9-16/h8-9,11-12,17H,5-7,10,13-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHGMXAWUHEEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCCCN1C(=O)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.